molecular formula C18H14N2O3S B2517672 N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421463-95-7

N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2517672
CAS No.: 1421463-95-7
M. Wt: 338.38
InChI Key: VQOZGRDAWGRARZ-UHFFFAOYSA-N
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Description

N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic chemical reagent designed for research applications. This compound features a molecular architecture combining a benzodioxole carboxamide moiety with a thiazole ring, a structure known to be of significant interest in medicinal chemistry and drug discovery. The benzodioxole core is a privileged scaffold in pharmaceutical research. Structurally analogous benzodioxol carboxamide derivatives have demonstrated potent inhibitory activity against the enzyme alpha-amylase, a key target in metabolic disorder research . Furthermore, the benzodioxole nucleus is found in compounds with a range of other investigated biological activities . The incorporation of the thiazole ring significantly expands the research potential of this molecule. Thiazole and its derivatives are widely recognized for their diverse biological profiles and are extensively explored in antibacterial research . Notably, N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), a specialized Cys-loop receptor . These studies provide a strong rationale for investigating this compound's activity against various enzymatic and receptor targets. This product is offered exclusively for research purposes by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[[3-(1,3-thiazol-2-yl)phenyl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-17(13-4-5-15-16(9-13)23-11-22-15)20-10-12-2-1-3-14(8-12)18-19-6-7-24-18/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOZGRDAWGRARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=CC=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further analyzed for their biological activities .

Scientific Research Applications

N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzodioxole Carboxamides

Compound Name Key Substituents Biological Activity Reference
N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide 3-(Thiazol-2-yl)benzyl Not reported (inferred neuroprotective potential)
IIc (N-(3-(trifluoromethyl)phenyl) derivative) 3-Trifluoromethylphenyl Antidiabetic (α-amylase inhibition)
9l (Thiazolidinone derivative) Benzodioxolylmethylene, butyl chain Unspecified (structural study)
ASN90 (O-GlcNAcase inhibitor) Piperazine-thiadiazole system Neuroprotective (tauopathy)
Compound 77 (Thiazole-carboxamide) Cyclopropane, methoxybenzoyl Kinase inhibition (implied)

Antidiabetic Potential

  • IIc : Demonstrated potent α-amylase inhibition (IC₅₀ ~12 µM) and reduced blood glucose by 45% in STZ-induced diabetic mice, attributed to the electron-withdrawing trifluoromethyl group enhancing target affinity .
  • HSD-2/HSD-4 : Dimethoxyphenyl derivatives showed moderate α-amylase inhibition (IC₅₀ ~25–30 µM), suggesting substituent bulkiness may reduce efficacy compared to IIc .
  • Target compound : The thiazole moiety’s electron-rich nature could improve binding to enzymatic pockets, though activity remains unverified.

Neuroprotective and Metabolic Roles

  • ASN90 : Inhibits O-GlcNAcase (IC₅₀ <10 nM), relevant for tauopathies like Alzheimer’s. Its piperazine-thiadiazole system contrasts with the target compound’s simpler thiazole-benzyl group .
  • Umami flavor compounds () : N-Alkylbenzamides like N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide activate T1R1/T1R3 receptors, highlighting the benzodioxole carboxamide scaffold’s versatility .

Physicochemical Profiles

  • Melting points: Thiazolidinone derivatives (9l, 9m, 9n) exhibit high decomposition temperatures (170–243°C), while HSD-2/HSD-4 melt at 150–177°C, reflecting stability differences .
  • Solubility : The target compound’s thiazole-benzyl group may enhance lipophilicity (logP ~3.5 estimated), compared to IIc’s polar trifluoromethyl group (logP ~2.8) .

Toxicity and Metabolic Considerations

  • Umami flavor compounds () : Demonstrated low acute toxicity (LD₅₀ >2000 mg/kg in rats), suggesting benzodioxole carboxamides are generally well-tolerated .
  • HSD-2/HSD-4: No reported toxicity, though methylenedioxy groups may pose cytochrome P450 inhibition risks .

Biological Activity

N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H14_{14}N2_{2}O3_{3}S
  • Molecular Weight : 338.4 g/mol
  • CAS Number : 1421463-95-7

The compound features a thiazole ring linked to a benzodioxole moiety, which is known for its diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole and benzodioxole frameworks exhibit significant antimicrobial properties. A study evaluating various derivatives reported that related compounds showed potent activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μmol/mL)MBC (μmol/mL)Target Organisms
Compound 4d10.7–21.421.4–40.2Bacterial strains
Compound 4pNot specifiedNot specifiedFungal strains

This data indicates that compounds similar to this compound can effectively inhibit microbial growth, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

Recent studies have also explored the anticancer potential of benzodioxole derivatives. For instance, compounds derived from similar structures were evaluated for their cytotoxic effects on various cancer cell lines.

Case Study: In Vitro Cytotoxicity Assay

In a study assessing the cytotoxic effects of benzodioxole derivatives, certain compounds exhibited IC50_{50} values ranging from 26 to 65 μM against different cancer cell lines. Notably, one derivative demonstrated significant activity while showing negligible toxicity to normal cells (IC50>150_{50}>150 μM), indicating a favorable therapeutic index .

Table 2: Cytotoxicity Data of Benzodioxole Derivatives

CompoundIC50_{50} (μM)Cell Lines TestedToxicity to Normal Cells
Compound IIa26–65Various cancer cell linesIC50>150_{50}>150
Compound IIc0.68Streptozotocin-induced diabetic mice modelSafe

These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Thiazole derivatives are known to influence various biological processes through modulation of enzyme activity, particularly in metabolic pathways related to cancer and infection .

Q & A

Q. Basic

  • Anticancer activity : MTT assay against panels like NCI-60 (IC₅₀ values <10 µM in breast cancer MCF-7 or leukemia HL-60 cells) .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus, MIC = 8–16 µg/mL) and fungal strains .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or caspases (e.g., caspase-3 activation at 1–5 µM) .

How can researchers resolve contradictory cytotoxicity data across cancer cell lines?

Advanced
Contradictions may arise from:

  • Cell line heterogeneity : Variability in drug transporters (e.g., P-gp overexpression in resistant lines) .
  • Assay conditions : Differences in serum content (e.g., 5% vs. 10% FBS altering bioavailability) or incubation time (24h vs. 48h) .
    Mitigation strategies :
  • Normalize data using reference compounds (e.g., doxorubicin) .
  • Validate via orthogonal assays (e.g., apoptosis markers like Annexin V/PI staining) .

What computational methods predict target interactions for SAR optimization?

Q. Advanced

  • Molecular docking : AutoDock Vina to model binding with kinases (e.g., EGFR, binding energy ≤−8.5 kcal/mol) .
  • MD simulations : GROMACS to assess stability of ligand-target complexes (RMSD <2 Å over 100 ns) .
  • QSAR models : Hammett constants (σ) and logP values to correlate substituent effects (e.g., electron-withdrawing groups enhance caspase-3 affinity) .

How can pharmacokinetic profiles be optimized for in vivo studies?

Q. Advanced

  • Solubility enhancement : Introduce polar groups (e.g., -OH or -NH₂) or use co-solvents (PEG-400) .
  • Metabolic stability : In vitro liver microsome assays (e.g., t₁/₂ >60 min in human microsomes) to guide structural modifications (e.g., fluorination of aromatic rings) .
  • Plasma protein binding : SPR analysis showing <90% binding to albumin for improved free drug availability .

What methodologies support SAR studies on substituent effects?

Q. Advanced

  • Halogen substitution : Compare Cl (IC₅₀ = 2.1 µM) vs. F (IC₅₀ = 3.8 µM) in MCF-7 cells to evaluate steric/electronic impacts .

  • Heterocycle variation : Replace thiazole with oxadiazole, noting a 10-fold drop in activity (IC₅₀ = 25 µM) .

  • Table : Activity trends for key derivatives

    SubstituentIC₅₀ (µM, MCF-7)logP
    -Cl2.13.2
    -F3.82.9
    -OCH₃5.62.4

How to design in vivo studies addressing ADME challenges?

Q. Advanced

  • Administration : Oral gavage (10–50 mg/kg in 0.5% methylcellulose) or IV (5 mg/kg in saline) .
  • Bioavailability : LC-MS/MS quantification of plasma levels (Cₘₐₓ = 1.2 µg/mL at 2h post-dose) .
  • Metabolite profiling : UPLC-QTOF to identify phase I/II metabolites (e.g., glucuronidation at the dioxole group) .

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